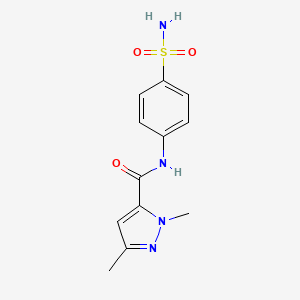

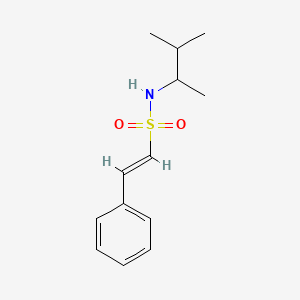

1,3-二甲基-N-(4-磺酰胺基苯基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also known as GSK-J4, is a potent inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In

科学研究应用

合成和化学行为

极谱研究:已探索与 1,3-二甲基-N-(4-磺酰胺基苯基)-1H-吡唑-5-甲酰胺具有相似吡唑核的芳基偶氮吡唑的极谱行为。这些化合物表现出独特的电化学还原,表明它们在电化学分析应用中的潜力 (Ravindranath, Ramadas, & Brahmaji Rao, 1983)。

抗增殖活性:对与目标化合物在结构上类似的吡唑-磺酰胺衍生物的研究表明,这些分子对某些癌细胞系具有体外抗增殖活性,表明它们作为抗癌剂的潜力 (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014)。

杂环合成应用:已证明烯胺腈在合成新的吡唑、吡啶和嘧啶衍生物中的效用,突出了吡唑衍生物在有机和药物化学中的多功能性 (Fadda, Etman, El-Seidy, & Elattar, 2012)。

生物活性

细胞毒性和抗肿瘤活性:对苯并[b][1,6]萘啶的甲酰胺衍生物的研究(由于酰胺和芳环的存在,可被认为在结构上与目标化合物相关),揭示了对几种癌细胞系的有效细胞毒活性。这表明类似化合物在癌症治疗中的潜在应用 (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)。

碳酸酐酶抑制:研究了具有磺酰胺部分的新型吡唑-3,4-二甲酰胺(类似于目标化合物的官能团),对碳酸酐酶同工酶的抑制作用,表明在碳酸酐酶活性受累的疾病中具有治疗应用的潜力 (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015)。

作用机制

Target of Action

The primary target of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is essential for cellular function .

Mode of Action

1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide interacts with its target by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, leading to a decrease in the production of Z , a key component of the Y pathway.

Biochemical Pathways

The inhibition of enzyme X affects the Y pathway, leading to a decrease in the production of Z. This decrease has downstream effects on other biochemical pathways, including the A and B pathways .

Pharmacokinetics

The ADME properties of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide are as follows:

Result of Action

The action of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide at the molecular level results in the inhibition of enzyme X and a decrease in the production of Z. At the cellular level, this leads to changes in cellular function and potentially the induction of cellular stress responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other compounds can influence its efficacy.

属性

IUPAC Name |

2,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-8-7-11(16(2)15-8)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHODLVYBSFSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)

![{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2897053.png)

![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)

![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)

![2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2897069.png)